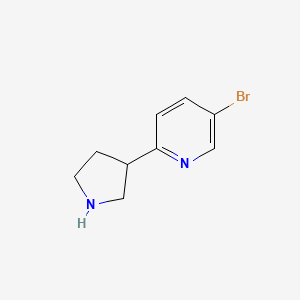

5-Bromo-2-(pyrrolidin-3-YL)pyridine

Description

Significance of Halogenated Pyridines in Synthetic Organic Chemistry

Halogenated pyridines are key intermediates in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring provides a reactive handle for a variety of chemical transformations. sigmaaldrich.com This is particularly true for bromo-pyridines, which are susceptible to a wide range of cross-coupling reactions, including the renowned Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.commdpi.com These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures from relatively simple precursors. The position of the halogen atom on the pyridine ring also influences its reactivity, providing a tool for regioselective synthesis.

Role of Pyrrolidine (B122466) Moieties in Chemical Structure Design

The pyrrolidine ring is a ubiquitous feature in a multitude of natural products and synthetic drugs. nih.gov Its saturated and non-planar nature introduces three-dimensionality to a molecule, which can be crucial for establishing specific interactions with biological targets like enzymes and receptors. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or a basic center, further influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The stereochemistry of substituted pyrrolidines also plays a critical role, as different stereoisomers can exhibit distinct biological activities. nih.gov

Overview of the Chemical Landscape of 5-Bromo-2-(pyrrolidin-3-YL)pyridine and Related Heterocyclic Systems

This compound combines the key features of both a halogenated pyridine and a substituted pyrrolidine. The bromine atom at the 5-position of the pyridine ring serves as a versatile functional group for further elaboration through cross-coupling chemistry. The pyrrolidin-3-yl substituent at the 2-position introduces a saturated, three-dimensional element with a secondary amine that can be further functionalized. This unique combination of reactive sites makes it a valuable building block for the synthesis of diverse and complex molecules.

The strategic placement of the bromo and pyrrolidinyl groups allows for a modular approach to the synthesis of compound libraries for drug discovery and materials science. For instance, the bromine can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki or other coupling reactions, while the pyrrolidine nitrogen can be acylated, alkylated, or used in other condensation reactions. This dual functionality is a key aspect of its utility in the chemical landscape. While specific, detailed research findings on the direct use of this compound as a key starting material for a named, late-stage drug candidate are not extensively published in publicly available literature, its structural motif is present in compounds explored in medicinal chemistry research, particularly in the development of kinase inhibitors and other therapeutic agents. google.com

Interactive Data Table: Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 1196147-33-7 howeipharm.combldpharm.com | 2411298-76-3 accelachem.com |

| Molecular Formula | C9H11BrN2 | C9H12BrClN2 accelachem.com |

| Molecular Weight | 227.10 g/mol | 263.56 g/mol |

| Physical Form | Not specified in available literature | Powder |

| Melting Point | Not specified in available literature | Not specified in available literature |

| Boiling Point | Not specified in available literature | Not specified in available literature |

| Solubility | Not specified in available literature | Not specified in available literature |

| 1H NMR | Predicted data, not experimentally verified | No data available |

| 13C NMR | Predicted data, not experimentally verified | No data available |

| Mass Spectrum | Predicted data, not experimentally verified | No data available |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPHFHWCDFUATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Pyrrolidin 3 Yl Pyridine and Its Derivatives

Precursor Synthesis Strategies for Halogenated Pyridine (B92270) Scaffolds

The initial phase in the synthesis of 5-Bromo-2-(pyrrolidin-3-YL)pyridine involves the preparation of a suitably functionalized pyridine precursor. This typically requires a regioselective bromination of the pyridine ring, followed by the introduction of a handle at the 2-position for subsequent coupling with the pyrrolidine (B122466) fragment.

Regioselective Bromination of Pyridine Rings

Achieving regioselective bromination of the pyridine ring is a critical step. Direct bromination of pyridine itself is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. youtube.com However, the presence of activating groups can direct the bromination to specific positions. For instance, amino, hydroxy, and methoxy (B1213986) groups on the pyridine ring can facilitate regioselective bromination. thieme-connect.com The reactivity towards bromination generally follows the order of amino > hydroxy > methoxy. thieme-connect.com

In the absence of activating groups, alternative strategies are employed. One common approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. researchgate.net Following bromination, the N-oxide can be deoxygenated to yield the desired brominated pyridine. Another method involves radical halogenation, which can offer different regioselectivity compared to ionic bromination. youtube.com For instance, bromination of certain pyridines with bromine in oleum (B3057394) has been shown to occur at the 2- and 6-positions. youtube.com

The table below summarizes various reagents and conditions used for the regioselective bromination of pyridine and its derivatives.

| Starting Material | Reagent(s) | Conditions | Major Product(s) | Ref. |

| Activated Pyridines (amino, hydroxy) | N-Bromosuccinimide (NBS) | Various solvents | Monobrominated or dibrominated derivatives | thieme-connect.com |

| Pyridine N-Oxide | Oxalyl bromide, Et3N | CH2Br2, 0 °C | 2-Bromopyridine N-oxide | researchgate.net |

| Pyridine | Bromine in oleum | - | 2,6-Dibromopyridine | youtube.com |

| 5-Methoxybacteriochlorin | N-Bromosuccinimide (NBS) | THF, room temperature | 15-Bromobacteriochlorin | nih.gov |

Functionalization at the 2-Position of the Pyridine Ring

Once the 5-bromo-pyridine scaffold is obtained, the next step is to introduce a functional group at the 2-position that can be used to couple with the pyrrolidine moiety. This is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) is a viable method for functionalizing the pyridine ring, especially when it is activated by electron-withdrawing groups. wikipedia.org In the context of 5-bromopyridines, a leaving group at the 2-position (such as another halogen) can be displaced by a nucleophile. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I. nih.gov However, the reaction kinetics can be complex and influenced by the specific nucleophile and reaction conditions. nih.govacs.org For instance, the reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted SNAr mechanism. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds and other complex molecules. osaka-u.ac.jpharvard.edu This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. harvard.edu

In the synthesis of precursors for this compound, a Suzuki-Miyaura coupling can be employed to introduce a substituent at the 2-position of a dihalopyridine. For example, in dihalogenated pyridines, the reaction often occurs preferentially at the C2/C6 positions. rsc.org The site-selectivity of the Suzuki-Miyaura coupling on polyhalogenated heteroarenes is influenced by factors such as the nature of the halogen, the electronic properties of other substituents on the ring, and the specific palladium catalyst and ligands used. rsc.orgacs.org For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully achieved using a palladium catalyst. mdpi.com Furthermore, protocols for the exhaustive alkylation of polychlorinated pyridines via Suzuki-Miyaura reactions have also been developed. nih.gov

The following table provides examples of palladium-catalyzed cross-coupling reactions on halogenated pyridines.

| Pyridine Substrate | Coupling Partner | Catalyst System | Product | Ref. |

| 2,5-Dihalopyridines | Arylboronic acids | Pd catalyst | 2-Aryl-5-halopyridines | rsc.org |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4, K3PO4 | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)2, Ad2PⁿBu, LiOᵗBu | 2,6-Diheptylpyridine | nih.gov |

Stereoselective Introduction of Chiral Pyrrolidinyl Moieties

The pyrrolidine ring in this compound contains a stereocenter, making stereoselective synthesis a critical consideration. The introduction of the chiral pyrrolidine moiety is often achieved by using a pre-synthesized chiral pyrrolidine derivative.

Common starting materials for chiral pyrrolidines include proline and 4-hydroxyproline, which are readily available from the chiral pool. nih.gov For example, (S)-prolinol, obtained by the reduction of proline, is a versatile precursor for many pyrrolidine-containing drugs. nih.gov The synthesis of 3-substituted pyrrolidines can be achieved through various methods, including palladium-catalyzed hydroarylation of pyrrolines. chemrxiv.orgresearchgate.net

Another powerful strategy for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.org This method allows for the creation of multiple stereocenters in a single step with high diastereoselectivity. acs.org Multicomponent reactions also offer an efficient route to highly substituted pyrrolidine derivatives. tandfonline.com

Construction of the Pyrrolidine Ring System within the Compound Scaffold

An alternative to coupling a pre-formed pyrrolidine ring is to construct it directly on the pyridine scaffold. This can be achieved through intramolecular cyclization reactions. For example, a suitably functionalized acyclic precursor attached to the pyridine ring can undergo cyclization to form the pyrrolidine ring. nih.gov

A novel approach involves the ring contraction of pyridines to form pyrrolidines. osaka-u.ac.jpresearcher.liferesearchgate.net This strategy is particularly attractive as pyridines are abundant and inexpensive starting materials. osaka-u.ac.jpresearcher.liferesearchgate.net For instance, a photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net

Direct Synthesis and Modification of this compound

The direct construction and subsequent alteration of the this compound core involve a variety of sophisticated chemical transformations.

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to the synthesis of the this compound scaffold. These reactions are crucial for constructing the core structure and introducing functional groups.

Key strategies include:

Nucleophilic Substitution: This is a versatile method for forming carbon-heteroatom bonds, often used in the synthesis of amines and ethers. numberanalytics.com

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for creating carbon-carbon bonds with high efficiency and selectivity. numberanalytics.comnih.gov

Pyridine Activation: Overcoming the challenges of functionalizing the pyridine ring often requires activation of the nitrogen atom, which facilitates subsequent carbon-carbon bond formation. uiowa.eduuiowa.edu

Emerging techniques like photocatalysis and electrochemistry are also gaining traction for their mild reaction conditions and high selectivity in forming carbon-heteroatom bonds. numberanalytics.com

In the multi-step synthesis of complex molecules like this compound derivatives, protecting groups are essential. They temporarily block reactive functional groups to prevent unwanted side reactions.

For instance, in the synthesis of pyrrolidine-containing drugs, the pyrrolidine nitrogen is often protected, commonly with a Boc (tert-butyloxycarbonyl) group. nih.gov This allows for selective reactions at other sites of the molecule. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. The use of benzyl-derived protecting groups for the nitrogen atom of di-substituted pyridines has also been explored. ugm.ac.id

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without isolating intermediates. beilstein-journals.orgresearchgate.net These approaches are increasingly being applied to the synthesis of complex heterocyclic scaffolds.

For example, three-component reactions have been successfully employed to synthesize various pyrrolidine and pyridine derivatives. tandfonline.commdpi.com These methods often involve the generation of reactive intermediates, such as azomethine ylides, which then undergo cycloaddition reactions to form the desired heterocyclic ring. tandfonline.com The development of such streamlined synthetic routes is a key focus in modern organic chemistry. beilstein-journals.orgrsc.org

Derivatization and Structural Diversification Strategies

Once the this compound core is assembled, further diversification can be achieved by modifying different parts of the molecule.

The bromine atom on the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to form carbon-carbon bonds by coupling the bromo-pyridine with various aryl or vinyl boronic acids or their esters. nih.govmdpi.comnih.gov This method is valued for its tolerance of numerous functional groups and generally provides good to excellent yields. nih.gov The choice of palladium catalyst and reaction conditions can significantly impact the efficiency of the coupling. nih.gov Nickel catalysts have also emerged as a cost-effective alternative to palladium for Suzuki-Miyaura reactions. rsc.org

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds by reacting the bromo-pyridine with an alkene in the presence of a palladium catalyst. This reaction is a powerful tool for the synthesis of substituted alkenes. Sustainable approaches to the Heck reaction using palladium nanoparticles in water have been developed to enhance its environmental friendliness. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromo-Pyridine Scaffolds

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Product | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | 5-aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | nih.govmdpi.com |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | 84% | nih.gov |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | N-[5-aryl-2-methylpyridine-3-yl]acetamide derivatives | Moderate to Good | nih.gov |

This table is for illustrative purposes and showcases the versatility of the Suzuki-Miyaura reaction on related scaffolds.

The pyrrolidine ring offers additional sites for modification, allowing for fine-tuning of the molecule's properties.

N-Alkylation: The nitrogen atom of the pyrrolidine ring can be readily alkylated using various alkyl halides or through reductive amination. For example, the reaction of 5-bromo-3-(2-pyrrolidinyl) pyridine with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride leads to the corresponding N-methylated product. chemicalbook.com The reactivity in N-alkylation can be influenced by the choice of alkylating agent and reaction conditions. nih.gov

C-Functionalization: Introducing substituents onto the carbon framework of the pyrrolidine ring is more challenging but can be achieved through various methods. These include the functionalization of pre-existing groups or direct C-H activation. nih.gov Ring-opening reactions of pyrrolidines can also provide a route to functionalized acyclic amines. researchgate.net The synthesis of pyrrolidine derivatives can also be achieved through ring contraction of pyridines. nih.gov

Solid-Phase Organic Synthesis Approaches for Analogue Libraries

The generation of libraries of analogous compounds is crucial for structure-activity relationship (SAR) studies in drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient and parallel synthesis of such libraries. The synthesis of analogues of this compound can be effectively achieved using SPOS, often employing a traceless linker strategy to ensure the final product is free from any residual support or linker fragments.

A general strategy for the solid-phase synthesis of 2-(pyrrolidin-3-yl)pyridine analogues involves the immobilization of a suitable building block onto a solid support, followed by sequential reactions to build the target molecule, and finally, cleavage from the support. The Buchwald-Hartwig amination is a key transformation in this approach, enabling the crucial C-N bond formation between the pyridine and pyrrolidine rings. rsc.orgacs.org

One plausible route begins with the attachment of a protected 2-amino-5-bromopyridine (B118841) derivative to a solid support, such as a Rink amide resin. nih.gov The use of a suitable linker, like a traceless phenylhydrazide or a silicon-based linker, is critical for the clean release of the final product. nih.govacs.org The immobilized aminopyridine can then undergo a palladium-catalyzed cross-coupling reaction with a protected pyrrolidine derivative. For instance, an N-Boc protected 3-halopyrrolidine or a pyrrolidine-3-boronic acid derivative could be used as the coupling partner. rsc.orgnih.gov

Microwave-assisted solid-phase synthesis has emerged as a technique to significantly accelerate reaction times. nih.govnih.gov For example, a palladium-catalyzed amination on a solid support that would typically require 20 hours of conventional heating can be completed in just 10-15 minutes with microwave irradiation, without compromising yield or purity. nih.gov This rapid heating can be particularly advantageous for the synthesis of large libraries.

The table below outlines a representative solid-phase synthesis approach for a library of 2-(pyrrolidin-3-yl)pyridine analogues.

| Step | Description | Reagents and Conditions | Purpose |

| 1 | Immobilization | Rink amide resin, Protected 2-amino-5-bromopyridine, Coupling agents (e.g., DIC/HOBt) | Anchor the pyridine scaffold to the solid support. |

| 2 | Deprotection | Piperidine (B6355638) in DMF | Expose the amino group for subsequent coupling. |

| 3 | Buchwald-Hartwig Amination | N-Boc-3-halopyrrolidine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu), Microwave irradiation | Form the C-N bond between the pyridine and pyrrolidine rings. rsc.orgacs.org |

| 4 | Cleavage | Trifluoroacetic acid (TFA) | Release the final product from the solid support. |

This modular approach allows for the introduction of diversity at various points. Different substituted 2-halopyridines can be used in the initial immobilization step, and a variety of substituted pyrrolidine derivatives can be employed in the coupling step, leading to a diverse library of analogues for biological screening.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. The synthesis of this compound and its derivatives can benefit significantly from these approaches, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Alternative Solvents and Catalysts:

A significant focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. In the context of the Buchwald-Hartwig amination, which is a key step in the synthesis of the target compound, greener solvents have been explored. While traditional methods often employ solvents like toluene (B28343) or dioxane, studies have shown that solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can be effective and more environmentally friendly substitutes. nsf.govnih.gov In some cases, reactions can even be performed in water using micellar systems or be conducted neat (solvent-free). acsgcipr.orgrsc.org

Furthermore, the development of metal-free synthetic routes for pyridines is a significant advancement in green chemistry. These methods avoid the use of potentially toxic and expensive heavy metal catalysts. For instance, substituted pyridines can be synthesized from simple starting materials like aldehydes and ammonium (B1175870) acetate (B1210297) under mild conditions using air as the oxidant, completely avoiding the need for a metal catalyst. rsc.orgacs.orgacs.org

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and align well with the principles of green chemistry. MCRs offer a streamlined approach to building molecular complexity and have been applied to the synthesis of both pyridine and pyrrolidine derivatives. tandfonline.comnih.gov The development of an MCR for the direct synthesis of 2-(pyrrolidin-3-yl)pyridine analogues would represent a significant step forward in terms of efficiency and sustainability.

Biocatalysis and Flow Chemistry:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. Enzymes can be used to produce chiral building blocks, such as enantiomerically pure 3-aminopyrrolidine, which are crucial for the synthesis of specific stereoisomers of the target molecule. nih.govnih.gov

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch reactor, offers numerous advantages for sustainable synthesis. It allows for better control over reaction parameters, improved safety, and easier scalability. rsc.orgacs.orgacs.org The implementation of key steps, such as the Buchwald-Hartwig amination, in a flow system can lead to higher efficiency and reduced waste generation. chemistryviews.orgresearchgate.net

The table below summarizes some green and sustainable approaches applicable to the synthesis of this compound and its derivatives.

| Approach | Description | Key Advantages |

| Greener Solvents | Use of solvents like 2-MeTHF, CPME, or water for cross-coupling reactions. nsf.govnih.govrsc.org | Reduced toxicity and environmental impact compared to traditional solvents. |

| Metal-Free Synthesis | Synthesis of the pyridine ring from simple precursors without the use of metal catalysts. rsc.orgacs.orgacs.org | Avoids the use of heavy metals, reducing cost and environmental concerns. |

| Multicomponent Reactions | One-pot synthesis of complex molecules from three or more starting materials. tandfonline.comnih.gov | High atom economy, reduced waste, and simplified procedures. |

| Biocatalysis | Use of enzymes to produce chiral building blocks with high stereoselectivity. nih.govnih.gov | Mild reaction conditions, high selectivity, and environmentally friendly. |

| Flow Chemistry | Performing reactions in a continuous flow system. rsc.orgacs.orgacs.org | Improved safety, better process control, and easier scalability. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. nih.govrsc.org | Reduced reaction times and energy consumption. |

By incorporating these green and sustainable methodologies, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Reaction Mechanisms and Chemical Reactivity of 5 Bromo 2 Pyrrolidin 3 Yl Pyridine Analogs

Mechanistic Investigations of Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This reactivity is most pronounced at the positions ortho and para (C2, C4, C6) to the ring nitrogen, where the electron density is lowest. youtube.com In the case of 5-Bromo-2-(pyrrolidin-3-YL)pyridine, the bromine at the C5 position is the primary site for substitution reactions.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. youtube.comnih.gov A nucleophile first attacks the electron-deficient carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge in this intermediate is delocalized across the pyridine ring, including onto the electronegative nitrogen atom, which helps to stabilize it. youtube.com In the second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring.

Studies on related substituted pyridinium (B92312) ions have shown that the mechanism can be more complex, sometimes involving rate-determining deprotonation of an addition intermediate, particularly when strong bases like piperidine (B6355638) are used as nucleophiles. nih.gov For neutral bromopyridines, the nature of the nucleophile and the reaction conditions are critical. For instance, the reaction of 5-bromo-1,2,3-triazines with phenols to yield 3-aryloxy-pyridines has been shown to proceed via a concerted SNAr mechanism, a departure from the classic stepwise process. acs.orgnih.gov The pyrrolidin-3-yl group at the C2 position, being an electron-donating group, can influence the rate of nucleophilic attack by modulating the electron density of the pyridine ring.

The typical order of leaving group ability in SNAr reactions (F > Cl ≈ Br > I), known as the "element effect," is evidence for the rate-controlling addition of the nucleophile. nih.gov However, in some pyridinium systems, this order is not observed, suggesting that the elimination step or other processes may be rate-limiting. nih.gov

Catalytic Pathways in Cross-Coupling Reactions

The bromine atom at the C5 position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. acs.org The most common of these is the Suzuki-Miyaura coupling, which utilizes an organoboron reagent as the nucleophilic partner. mdpi.comresearchgate.net

The generally accepted catalytic cycle for these reactions involves three key steps: acs.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a square planar Pd(II) intermediate. This is often the rate-determining step. The use of bulky alkylphosphine ligands on the palladium catalyst can favor this step. acs.org

Transmetalation: The organic group from the organometallic nucleophile (e.g., the aryl group from an arylboronic acid in a Suzuki reaction) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org

While highly effective, cross-coupling reactions involving 2-substituted pyridines can be challenging. nih.gov The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This is often referred to as the "2-pyridyl problem". nih.gov In some cases, protecting the pyridine nitrogen, for instance by converting it to an N-oxide, can circumvent this issue and allow the cross-coupling reaction to proceed. nih.gov

The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction. Studies on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids have demonstrated that a range of functional groups can be tolerated, leading to novel pyridine derivatives in moderate to good yields. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromoanisole | n-BuLi | Pd[P(tBu)3]2 | 66 | unimi.it |

| 4-Bromo-N,N-dimethylaniline | PhLi | Pd[P(tBu)3]2 | 56 | unimi.it |

| 1-Bromonaphthalene | n-HexLi | Pd[P(tBu)3]2 | 68 | unimi.it |

| 5-Bromo-1-methylindole | PhLi | Pd[P(tBu)3]2 | 70 | unimi.it |

| (E)-β-Bromostyrene | PhLi | Pd[P(tBu)3]2 | 70 | unimi.it |

Electronic Effects of Substituents on Reactivity

The reactivity of this compound analogs is heavily influenced by the electronic properties of substituents on both the pyridine and pyrrolidine (B122466) rings. These effects can be understood by considering the inductive and resonance contributions of each group.

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing via induction, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C2 and C4 positions. youtube.com

Pyrrolidin-3-yl Group (C2): The pyrrolidine ring, being an alkylamine derivative, is generally considered an electron-donating group (EDG) through induction. This effect increases the electron density on the pyridine ring, which can modulate its reactivity.

Theoretical investigations into substituent effects on aryl halide aminations have shown a strong correlation between reaction barrier heights and Hammett σ parameters, which quantify the electron-donating or -withdrawing ability of substituents. nih.gov Electron-withdrawing groups (EWGs) on the aryl ring generally lower the activation energy for C-N bond formation, making the reaction more favorable. nih.gov Conversely, EDGs tend to be less favorable for this reaction. nih.gov

In the context of this compound, the electron-donating pyrrolidinyl group at C2 would be expected to slightly decrease the rate of nucleophilic attack compared to an unsubstituted bromopyridine. However, the dominant activating effect of the ring nitrogen still ensures that reactions like SNAr and palladium-catalyzed couplings are feasible at the C5 position. Quantum chemical calculations on substituted five-membered N-heterocycles have shown that the position of endocyclic nitrogen atoms relative to a substituent profoundly influences its electronic properties. rsc.org

Intermediate Formation and Reaction Pathway Elucidation

Understanding the transient species formed during a reaction is key to elucidating its pathway. For analogs of this compound, both experimental and computational methods are employed to study reaction intermediates.

SNAr Intermediates: As discussed, the key intermediate in the SNAr pathway is the Meisenheimer complex. nih.gov Computational studies using Density Functional Theory (DFT) on the SNAr reaction of substituted thiophenes with pyrrolidine have confirmed a stepwise pathway involving the initial formation of a zwitterionic intermediate, followed by a catalyzed proton transfer to facilitate the elimination of the leaving group. nih.gov Similar intermediates are expected for the pyridine system.

Cross-Coupling Intermediates: In palladium-catalyzed cross-coupling, the reaction proceeds through a series of organopalladium intermediates. acs.org These include the Pd(II) species formed after oxidative addition and the subsequent complex formed after transmetalation. The structure and stability of these intermediates are influenced by the ligands on the palladium and the substituents on the aromatic ring. Mechanistic studies have shown that for bulky phosphine (B1218219) ligands, three-coordinate palladium species are often involved in the oxidative addition and reductive elimination steps. acs.org

Elucidation Techniques: The formation of reaction intermediates is often studied through a combination of techniques. Kinetic studies can reveal the rate-limiting step and the order of the reaction. nih.gov Spectroscopic methods, particularly NMR, can sometimes be used to directly observe stable intermediates or the disappearance of substrate and appearance of products. nih.gov In many cases, intermediates are too transient to be observed directly. In these situations, computational chemistry provides invaluable insight into the reaction pathway, allowing for the calculation of the structures and energies of transition states and intermediates. nih.govacs.orgnih.gov For example, a study on the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole proposed a common intermediate resulting from nucleophilic addition at the indole (B1671886) 2-position to explain the formation of two different products. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| 5-bromo-1,2,3-triazine |

| 3-aryloxy-pyridine |

| (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine |

| 5-bromo-2-methylpyridin-3-amine |

| (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole |

| 4-Bromoanisole |

| n-Butylithium (n-BuLi) |

| Phenyllithium (PhLi) |

| 4-Bromo-N,N-dimethylaniline |

| n-Hexyllithium (n-HexLi) |

| 1-Bromonaphthalene |

| 5-Bromo-1-methylindole |

| (E)-β-Bromostyrene |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra are fundamental for the initial structural confirmation of 5-Bromo-2-(pyrrolidin-3-YL)pyridine. Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) NMR each offer unique insights.

¹H NMR: This technique identifies the number of distinct proton environments and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the seven protons on the pyrrolidine (B122466) ring. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, help to establish which protons are adjacent to one another.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule contains nine carbon atoms, five in the pyridine ring and four in the pyrrolidine ring, which are expected to produce nine distinct signals. The chemical shifts of these signals indicate the type of carbon (aromatic, aliphatic) and the influence of neighboring electronegative atoms like nitrogen and bromine.

¹⁵N NMR: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, its direct detection can be challenging. japsonline.com However, techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to indirectly detect ¹⁵N chemical shifts, providing valuable information about the electronic environment of the two nitrogen atoms in the molecule. japsonline.com The pyridine nitrogen and the pyrrolidine nitrogen are expected to have significantly different chemical shifts, confirming their respective ring systems. japsonline.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is interactive. Click on the headers to sort.

| Atom Position (Pyridine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C3-H | ~7.8-8.0 | ~140-142 |

| C4-H | ~7.6-7.8 | ~122-125 |

| C6-H | ~8.4-8.6 | ~150-152 |

| Atom Position (Pyrrolidine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2'-H₂ | ~3.0-3.5 | ~45-50 |

| C3'-H | ~3.8-4.2 | ~35-40 |

| C4'-H₂ | ~1.9-2.3 | ~25-30 |

Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of connections within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netprinceton.edu It would be used to confirm the connectivity of protons within the pyridine ring and, separately, within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). princeton.eduresearchgate.netipb.pt This experiment definitively assigns each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to four bonds. princeton.eduresearchgate.netipb.pt HMBC is critical for establishing the connection between the pyridine and pyrrolidine rings, for instance, by showing a correlation from the C3' proton on the pyrrolidine ring to the C2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netnih.gov This is particularly useful for confirming the stereochemistry and three-dimensional structure of the molecule.

NMR spectroscopy is also a powerful tool for assessing the purity of a sample and for monitoring the progress of a chemical reaction in real-time.

Impurity Profiling: High-resolution NMR can detect and help identify impurities, even at low levels. srce.hr The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate process-related impurities or degradation products. Quantitative NMR (qNMR) can be used to determine the exact purity of the compound without the need for a specific reference standard for each impurity.

Reaction Monitoring: Benchtop NMR spectrometers can be set up to monitor reactions as they happen. magritek.commagritek.com By taking spectra at regular intervals, chemists can track the disappearance of starting materials and the appearance of products, allowing for the optimization of reaction conditions and the identification of any transient intermediates. magritek.commagritek.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy. The molecular formula of this compound is C₉H₁₁BrN₂. HRMS can determine the mass of the molecular ion so precisely that it allows for the unambiguous determination of this elemental composition, distinguishing it from other formulas that might have the same nominal mass. nih.gov The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 2: HRMS Data for this compound This table is interactive. Click on the headers to sort.

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| [M+H]⁺ (⁷⁹Br) | C₉H₁₂BrN₂⁺ | 227.0233 | Expected ~227.0233 |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would confirm the connectivity of the pyridine and pyrrolidine rings, the position of the bromine atom at the C5 position of the pyridine ring, and the attachment of the pyrrolidine ring at the C2 position via its C3 atom. Furthermore, as the pyrrolidin-3-yl group contains a stereocenter, X-ray crystallography can determine the absolute configuration (R or S) if a chiral resolution has been performed or if the crystallization occurred as a conglomerate of enantiopure crystals.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves within the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.

For this compound, potential intermolecular interactions would include hydrogen bonding involving the secondary amine of the pyrrolidine ring (N-H donor) and the nitrogen atom of the pyridine ring (acceptor). Additionally, the bromine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) interacting with a nucleophile, such as the pyridine nitrogen of an adjacent molecule. Understanding these interactions is crucial as they influence the material's physical properties, including melting point, solubility, and stability.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. For instance, the N-H stretching vibration of the secondary amine in the pyrrolidine ring would typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching from the pyridine ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would produce characteristic peaks in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyrrolidine N-H | Stretch | 3300 - 3500 |

| Pyridine C-H | Stretch | 3000 - 3100 |

| Pyrrolidine C-H | Stretch | 2850 - 2960 |

| Pyridine C=C, C=N | Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For aromatic systems like this compound, the primary electronic transitions observed are typically π → π* transitions associated with the pyridine ring. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which are dependent on the specific chromophore and the solvent used. The substitution on the pyridine ring, including the bromo and pyrrolidinyl groups, will influence the energy of these transitions and thus the λ_max value.

Chromatographic Techniques for Purification and Separation

Beyond analytical applications like LC-MS, chromatographic techniques are fundamental for the purification and isolation of this compound from reaction mixtures. Flash column chromatography is a standard method used for this purpose. The choice of stationary phase (e.g., silica gel or alumina) and mobile phase (a solvent or mixture of solvents) is optimized to achieve effective separation of the desired product from unreacted starting materials, byproducts, and other impurities. The polarity of the compound, influenced by the pyridine and pyrrolidine rings, dictates the elution conditions. Techniques such as Thin Layer Chromatography (TLC) are used to monitor the separation process. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is essential for separating the target compound from starting materials, byproducts, and degradants.

For pyridine and its derivatives, which are often hydrophilic, reversed-phase HPLC is a common approach. The separation can be challenging due to the basic nature of the pyridine nitrogen, which can lead to peak tailing on traditional silica-based C18 columns. To overcome this, mixed-mode chromatography or the use of ion-pairing reagents can be employed, although the latter may not be compatible with mass spectrometry detection helixchrom.comhelixchrom.com.

A typical HPLC method for a compound like this compound would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate buffer) to control the pH. The selection of the mobile phase composition and pH is critical for achieving good peak shape and resolution. For instance, a method for analyzing pyridine and its isomers might use an isocratic elution to achieve separation within a short timeframe helixchrom.com.

Table 1: Illustrative HPLC Parameters for Analysis of Bromo-Pyrrolidinyl-Pyridine Compounds

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1 M Ammonium Acetate (pH 6.8) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table represents a hypothetical set of parameters based on common practices for related compounds and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While pyridine itself is amenable to GC analysis, the volatility of substituted pyridines like this compound may vary depending on the nature of the substituents cdc.gov. The presence of the pyrrolidine ring, which contains a secondary amine, can lead to issues such as peak tailing due to interactions with active sites on the GC column.

The choice of the GC column is critical. A mid-polarity column is often suitable for the analysis of pyridine derivatives. The injector and detector temperatures must be optimized to ensure efficient volatilization without thermal degradation. Flame Ionization Detection (FID) is a common choice for general-purpose analysis, while Mass Spectrometry (MS) provides structural information for identification purposes cdc.gov.

Table 2: General GC Parameters for the Analysis of Pyridine Derivatives

| Parameter | Value |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |

| Detector | FID or MS |

| Detector Temperature | 300 °C |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound.

Derivatization Strategies for Enhanced Analytical Detection

For compounds that exhibit poor chromatographic behavior in GC, such as those containing polar functional groups like the secondary amine in the pyrrolidine ring, derivatization is a common strategy to improve volatility and reduce peak tailing.

Derivatization chemically modifies the analyte to a less polar and more volatile form. For secondary amines, several derivatization techniques are available:

Silylation: This is one of the most common derivatization methods. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group. This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, leading to improved peak shape and volatility in GC analysis. The reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent.

Acylation: Acylation involves the introduction of an acyl group, often using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents react with the secondary amine to form stable amide derivatives. The resulting fluorinated derivatives are highly volatile and can be detected with high sensitivity using an Electron Capture Detector (ECD).

Alkylation: Alkylation reagents can also be used to derivatize secondary amines, though this is less common than silylation or acylation for GC analysis.

The choice of derivatization reagent and reaction conditions depends on the specific properties of the analyte and the analytical goals. For this compound, derivatization of the secondary amine in the pyrrolidine ring would likely be necessary for successful GC analysis, particularly for trace-level quantification.

Application in Chemical Biology and Advanced Materials Research

Exploration as Chemical Probes for Biological Pathway Interrogation

Chemical probes are essential small molecules used to study and manipulate biological systems. The pyridine-pyrrolidine framework is a valuable starting point for designing such tools. While research on 5-Bromo-2-(pyrrolidin-3-YL)pyridine itself as a probe is not extensively documented, the utility of closely related bromo-pyridine structures in this domain is well-established. These molecules can be tailored to interact with specific biological targets, often by incorporating reporter groups like radioisotopes, enabling the visualization and quantification of biological processes.

A notable example is the development of 5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel radioligand designed to bind to nicotinic acetylcholine receptors (nAChRs). nih.gov This compound, which features the critical bromo-pyridine motif, was synthesized via an oxidative bromodestannylation of its corresponding trimethylstannyl precursor. nih.gov In vitro and in vivo characterization in rat brains demonstrated its high affinity and specificity for nAChRs. Saturation experiments using this probe revealed a single population of binding sites in both the cortex and thalamus membranes. nih.gov Such probes are invaluable for positron emission tomography (PET) imaging, allowing researchers to interrogate the distribution and density of specific receptors in the brain and study their role in various neurological pathways. nih.gov

The development of such probes underscores the importance of the bromo-pyridine scaffold. The bromine atom not only influences the electronic properties of the molecule, affecting its binding affinity, but also serves as a synthetic handle for introducing radioisotopes like Bromine-76, which is crucial for its function as an imaging agent.

Scaffold for Ligand Design Targeting Specific Protein Architectures (e.g., Enzymes, Receptors)

The pyridine (B92270) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for a diverse range of biological targets. researchgate.netmdpi.comnih.gov Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it a frequent component in the design of enzyme inhibitors and receptor modulators. researchgate.netarabjchem.org The combination with a pyrrolidine (B122466) ring adds three-dimensional complexity, allowing for more specific interactions within protein binding pockets.

The bromo-pyridine scaffold has been successfully employed in the development of potent and selective inhibitors for several protein kinases, which are crucial targets in cancer and inflammatory diseases. acs.org For instance, a 2-amino-pyridine core was elaborated to create inhibitors for the human vaccinia-related kinases 1 and 2 (VRK1 and VRK2). acs.org Similarly, the furo[3,2-b]pyridine motif has been identified as a novel scaffold for highly selective inhibitors of cdc-like kinases (CLKs) and casein kinase 1 (CK1). researchgate.net These examples demonstrate that the core pyridine structure can be systematically modified to achieve high potency and selectivity against specific kinase targets. acs.orgresearchgate.net

Beyond kinases, pyridine-based scaffolds have been used to target other protein classes. A 2,3,4-substituted pyridine derivative was designed as a peptidomimetic to mimic the Pro-Leu-Gly-NH2 (PLG) tripeptide. nih.gov This mimetic was found to be more potent than PLG in enhancing the response of a dopamine agonist at human D2 receptors, highlighting the scaffold's utility in mimicking peptide conformations to modulate receptor activity. nih.gov The pyridine core has also been investigated for designing inhibitors of the c-Met receptor tyrosine kinase, a protein implicated in various cancers. arabjchem.org

Table 1: Examples of Pyridine-Based Scaffolds in Enzyme and Receptor Inhibition

| Scaffold/Compound | Target Protein | Biological Activity/Potency |

|---|---|---|

| 2-Amino-pyridine Derivative (Compound 26) | Vaccinia-related kinase 1 (VRK1) | IC50 ≈ 150 nM acs.org |

| Furo[3,2-b]pyridine Derivative (MU1742) | Casein kinase 1α (CK1α) | Potent and highly selective inhibition researchgate.net |

| Substituted Pyridine Derivative | Dopamine D2 Receptor | Enhanced agonist response by 146% at 10 nM nih.gov |

| Pyridine Scaffolds | c-Met Receptor Tyrosine Kinase | Identified as Type II inhibitors arabjchem.org |

Development of Materials with Tunable Optical or Electronic Properties

The pyridine heterocycle is not only valuable in biology but also serves as a fundamental building block in materials science. nih.gov Its electron-deficient nature and ability to coordinate with metal ions make it an attractive component for creating materials with interesting photophysical and electronic properties. The bromine atom on the this compound scaffold is particularly significant, as it provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the straightforward attachment of other functional groups to build larger, conjugated systems. wikipedia.org

A clear application of this principle is seen in the synthesis of photoluminescent materials. The related compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, has been used as a precursor to prepare pyridine-triazole ligands. ossila.com These ligands were then coordinated with Rhenium (Re) to create organometallic complexes. The resulting materials demonstrated significant photoluminescence, with quantum yields reaching as high as 55%. ossila.com This work illustrates how the bromo-pyridine unit can be incorporated into larger molecular architectures to generate materials with desirable optical properties for potential use in lighting, displays, or sensing applications.

Furthermore, theoretical studies have explored the potential of pyridine derivatives in the field of high-energy materials. By introducing polynitro groups onto pyridine-based structures, researchers have computationally designed compounds with high densities and large heats of formation, leading to predicted detonation velocities and pressures comparable to or exceeding those of established high-energy materials like HMX. researchgate.net These investigations highlight the versatility of the pyridine core in creating materials with tailored electronic and energetic properties. researchgate.net

Table 2: Photoluminescent Properties of Rhenium Complexes with Pyridine-Triazole Ligands

| Complex | Emission Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) |

|---|---|---|

| Re-Pyridine-Triazole Complex 1 | Data not specified | Up to 55% ossila.com |

| Re-Pyridine-Triazole Complex 2 | Data not specified | Data not specified |

Data derived from studies on materials synthesized from 5-Bromo-3-fluoropyridine-2-carboxylic acid. ossila.com

Investigation of Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound scaffold contains several features that make it a candidate for forming such self-assembled structures. The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with metals, the pyrrolidine N-H group can act as a hydrogen bond donor, and the bromine atom can participate in halogen bonding—a specific and directional non-covalent interaction.

Research on related pyridine-pyrrolate systems demonstrates this potential. For example, 2,6-bis(3,4-diethyl-5-carboxy-1H-pyrrol-2yl)pyridine, a ligand containing both pyridine and pyrrole units, was shown to self-assemble into a supramolecular polymer in the solid state through hydrogen bonding. nih.govresearchgate.net When this ligand was combined with zinc(II) ions, it formed distinct, well-defined, cage-like coordination complexes. nih.govmorressier.com The specific structure of the resulting supramolecular assembly (a discrete cage dimer versus a 1D polymer) was dependent on the zinc salt used, showcasing how subtle changes can direct the self-assembly process to create different architectures. nih.govresearchgate.net

The role of halogen atoms in directing crystal packing and self-assembly is also well-documented. In studies of purely organic macrocycles containing bromo-substituted rings and pyrrole units, non-covalent interactions such as Br...π interactions were found to be critical in the rearrangement of molecules into a 3D supramolecular organic framework (SOF). acs.org This indicates that the bromine atom on the this compound scaffold could play a key role in guiding the formation of ordered solid-state structures through halogen bonding and other weak interactions. The study of 4-pyrrolidinopyridine's crystal structure also reveals its participation in forming complex supramolecular organizations. nih.gov These examples collectively suggest that this compound possesses the necessary functional groups to engage in predictable self-assembly, leading to the formation of novel supramolecular architectures.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Complexity and Efficiency

The development of more intricate and efficient synthetic routes is paramount for expanding the chemical space around the 5-Bromo-2-(pyrrolidin-3-YL)pyridine core. Future research is likely to focus on several key areas:

Ring Contraction Strategies: A promising approach involves the ring contraction of readily available pyridine (B92270) precursors to form the pyrrolidine (B122466) ring. osaka-u.ac.jpresearchgate.netnih.gov Photochemical methods, for instance, have been shown to facilitate the ring contraction of pyridines in the presence of reagents like silylborane, yielding pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.netnih.gov Adapting such methodologies could provide a novel and efficient pathway to substituted pyrrolidines that can then be coupled with a brominated pyridine moiety.

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. tandfonline.com Future synthetic efforts could explore one-pot, three-component reactions that simultaneously construct and functionalize the pyridine-pyrrolidine scaffold. For example, a reaction involving a suitable brominated pyridine derivative, an amine, and a dipolarophile could directly generate complex analogs of this compound. tandfonline.com The use of green solvents and ultrasound irradiation in these reactions could further enhance their efficiency and environmental friendliness. tandfonline.com

Stereoselective Synthesis: Given the importance of stereochemistry in biological activity, developing methods for the stereocontrolled synthesis of this compound enantiomers and diastereomers is a critical future direction. nih.gov This could involve the use of chiral catalysts, asymmetric cycloaddition reactions, or the employment of chiral starting materials derived from natural sources like proline. mdpi.com The spatial arrangement of substituents on the pyrrolidine ring can significantly influence the molecule's interaction with biological targets. nih.gov

Advanced Computational Approaches for Predictive Design

Computational chemistry and molecular modeling are poised to play an increasingly integral role in the rational design of novel this compound derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of pyridine-pyrrolidine analogs with their biological activity. nih.govnih.gov By aligning a series of compounds and analyzing their steric and electrostatic fields, researchers can identify key structural modifications that are likely to enhance potency. nih.gov These models can then be used to virtually screen large libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation and affinity of this compound derivatives within the active site of a biological target. nih.govresearchgate.net This information is invaluable for understanding the molecular basis of activity and for designing modifications that can improve binding interactions. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding mode and the influence of the compound on protein conformation. nih.govresearchgate.net

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. nih.gov A validated pharmacophore model for a particular target can be used to search virtual databases for novel scaffolds that possess the desired features, potentially leading to the discovery of new classes of active compounds based on the pyridine-pyrrolidine framework. mdpi.com

Chemoinformatics and Data-Driven Research on Pyridine-Pyrrolidine Systems

The application of chemoinformatics and the analysis of large chemical datasets are set to accelerate the discovery and optimization of pyridine-pyrrolidine derivatives.

Virtual Library Design: Chemoinformatics tools can be used to enumerate and characterize vast virtual libraries of compounds based on the this compound scaffold. By applying various filters for drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, these large virtual libraries can be refined to a smaller, more manageable set of high-quality candidates for further investigation.

Chemical Fingerprint Analysis: By representing molecules as binary strings or numerical vectors (fingerprints), researchers can rapidly assess the similarity between compounds and explore the chemical space around the pyridine-pyrrolidine core. This can aid in identifying analogs with diverse structures but potentially similar biological activities, a concept known as scaffold hopping.

Predictive Modeling of Physicochemical Properties: Machine learning models trained on large datasets of experimentally determined properties can be used to predict the physicochemical characteristics of novel this compound derivatives. nih.gov This includes properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of successful drug candidates.

Integration of Artificial Intelligence in Compound Design and Synthesis Planning

Artificial intelligence (AI) is revolutionizing drug discovery, and its application to the design and synthesis of pyridine-pyrrolidine compounds holds immense promise.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-(pyrrolidin-3-yl)pyridine?

The synthesis typically involves bromination of a pyridine precursor followed by pyrrolidine ring introduction. A two-step approach is often used:

- Bromination : Use of brominating agents (e.g., N-bromosuccinimide, NBS) on a pyridine derivative to introduce the bromine atom .

- Pyrrolidine incorporation : Cyclization reactions (e.g., nucleophilic substitution or transition metal-catalyzed coupling) to attach the pyrrolidine moiety. For example, reacting 2-aminopyridine derivatives with pyrrolidine precursors under reflux in polar aprotic solvents like DMF . Reaction optimization may include temperature control (60–100°C) and catalysts (e.g., Pd for cross-coupling) .

Q. How is the structural integrity of this compound validated post-synthesis?

Multimodal spectroscopic characterization is critical:

- NMR : and NMR confirm proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.0 ppm) and carbon connectivity .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 242.03) .

- IR : Peaks at ~1600 cm indicate aromatic C=C stretching in the pyridine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Key factors include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency for pyrrolidine attachment .

- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity and intermediate stability .

- Temperature modulation : Lower temperatures (e.g., 50°C) reduce side reactions during bromination, while higher temperatures (80–100°C) accelerate cyclization .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product with >95% purity .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting) can arise from tautomerism or impurities. Mitigation strategies:

- Cross-validation : Use -DEPT NMR to confirm carbon types and 2D NMR (COSY, HSQC) to map proton-carbon correlations .

- Alternative techniques : X-ray crystallography resolves ambiguous stereochemistry (e.g., pyrrolidine ring conformation) .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to compare with experimental data .

Q. What role does the pyrrolidine substituent play in modulating biological activity?

The pyrrolidine ring enhances:

- Lipophilicity : Improves membrane permeability, as seen in fluorinated analogs with logP values ~2.5 .

- Binding affinity : Nitrogen in the pyrrolidine acts as a hydrogen bond donor/acceptor, critical for kinase inhibition (e.g., IC < 1 μM in kinase assays) .

- Metabolic stability : Rigid pyrrolidine conformations reduce oxidative metabolism, extending half-life in vitro (e.g., t > 6 hours in hepatic microsomes) .

Methodological Guidance Table

Data Interpretation Notes

- Conflicting bioactivity data : When literature reports vary (e.g., IC discrepancies), validate assays using standardized protocols (e.g., ATP concentration in kinase assays) and confirm compound purity via HPLC (>99%) .

- Unreported metabolites : Use LC-MS/MS with collision-induced dissociation (CID) to identify degradation products in metabolic stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.